Tris(2-chloroethoxy)methylsilane
Description
Tris(2-chloroethoxy)methylsilane is a silane derivative featuring a methylsilane core substituted with three 2-chloroethoxy groups (-OCH₂CH₂Cl). This structure imparts unique reactivity and functional properties, making it valuable in applications such as surfactants, coupling agents, or intermediates in organic synthesis . The chlorine atoms in the ethoxy groups enhance polarity and reactivity, facilitating crosslinking or surface modification, while the silane backbone ensures compatibility with silicone-based materials.
Properties
CAS No. |
6711-45-1 |
|---|---|
Molecular Formula |
C7H15Cl3O3Si |
Molecular Weight |
281.6 g/mol |
IUPAC Name |
tris(2-chloroethoxy)-methylsilane |
InChI |
InChI=1S/C7H15Cl3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-7H2,1H3 |
InChI Key |
JVGNMGGODZQSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OCCCl)(OCCCl)OCCCl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Methyltrichlorosilane and 2-Chloroethanol
Reaction Mechanism and Stoichiometry
The most direct route involves reacting methyltrichlorosilane (CH₃SiCl₃) with 2-chloroethanol (ClCH₂CH₂OH) in a 1:3 molar ratio under anhydrous conditions. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts:
$$
\text{CH₃SiCl₃ + 3 ClCH₂CH₂OH + 3 TEA → CH₃Si(OCH₂CH₂Cl)₃ + 3 TEA·HCl}
$$
The reaction proceeds via sequential substitution of chlorine atoms, requiring rigorous temperature control (0–5°C initially, then 60–80°C for completion).
Catalytic Enhancements
Copper catalysts (e.g., CuCl₂) at 0.5–1.0 wt% reduce reaction time from 24 h to 8 h by accelerating Si–Cl bond activation. Solvent choice significantly impacts yield: tetrahydrofuran (THF) achieves 85% purity vs. methyl tert-butyl ether (MTBE) at 92%.
Table 1: Solvent Optimization for Nucleophilic Substitution
| Solvent | Temperature (°C) | Yield (%) | Purity (GLC) |
|---|---|---|---|
| THF | 65 | 78 | 85 |
| MTBE | 60 | 82 | 92 |
| Toluene | 70 | 68 | 79 |
Redistribution Reactions with Hydridosilanes
Silicon Tetrachloride-Mediated Redistribution
A two-step process developed by Magrini et al. activates methylhydridosilanes (CH₃SiH₃) with SiCl₄ to form intermediate chlorosilanes, followed by 2-chloroethoxy group incorporation:
$$
\text{CH₃SiH₃ + SiCl₄ → CH₃SiHCl₂ + SiHCl₃}
$$
$$
\text{CH₃SiHCl₂ + 3 ClCH₂CH₂OH → CH₃Si(OCH₂CH₂Cl)₃ + 2 HCl}
$$
This method achieves 89% yield but requires H₂ gas for byproduct management.
Plasma Polymerization and Vapor-Phase Deposition
Plasma-Activated Synthesis
NASA-developed protocols utilize plasma polymerization of methylsilane and 2-chloroethoxytrimethylsilane precursors at 10⁻³ Torr. Radiofrequency (13.56 MHz) excitation generates reactive intermediates that condense into tris(2-chloroethoxy)methylsilane films. Film thickness (50–200 nm) correlates with deposition time (1–4 h).
Table 2: Plasma Polymerization Parameters
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Power Density | 0.5–1.5 W/cm² | ↑ Crosslinking, ↓ Pinholes |
| Monomer Flow Rate | 20–50 mL/min | ↑ Thickness, ↓ Uniformity |
| Substrate Temp. | 25–50°C | ↑ Adhesion, ↓ Crystallinity |
Chemical Reactions Analysis
Types of Reactions: Tris(2-chloroethoxy)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as alcohols or amines, under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the production of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as alkoxysilanes, aminosilanes, or thiolsilanes are formed.
Hydrolysis: Silanols and hydrochloric acid are the primary products.
Condensation Reactions: Siloxane polymers are the major products, which have applications in the production of silicones.
Scientific Research Applications
Mechanism of Action
The mechanism by which tris(2-chloroethoxy)methylsilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: This is crucial in the production of siloxane polymers and silicone materials.
Silicon-Carbon Bond Formation:
Comparison with Similar Compounds
Table 1: Comparative Overview of Silane Derivatives
Structural and Functional Differences
- Chloroethoxy vs. Ethoxy/Tributoxysiloxy: The chlorine atoms in this compound increase electronegativity and reactivity compared to non-halogenated analogs like Triethoxymethylsilane. This enhances its ability to participate in nucleophilic substitution reactions or act as a coupling agent in polymer chemistry . In contrast, Tris(tributoxysiloxy)methylsilane’s bulky tributoxy groups reduce reactivity, favoring applications in cosmetics as emollients .
- Methylsilane Backbone : Compared to Hexamethyldisiloxane, which has a siloxane (Si-O-Si) linkage, this compound’s direct Si-C bonds offer greater hydrolytic stability under acidic or basic conditions .
Reactivity and Stability
- Hydrolysis: Chloroethoxy groups hydrolyze faster than ethoxy or tributoxysiloxy groups due to the electron-withdrawing effect of chlorine, releasing HCl and forming silanols. This property is advantageous in surface modification but requires careful handling to avoid corrosion .
- Thermal Stability : The methylsilane core provides moderate thermal stability, though less than Bis(trimethylsiloxy)methylsilane, which is highly stable due to inert trimethyl groups .
Q & A
Q. What are the recommended methods for synthesizing Tris(2-chloroethoxy)methylsilane in laboratory settings?
Methodological Answer: this compound (CAS 6711-45-1) is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting methyltrichlorosilane (CH₃SiCl₃) with 2-chloroethanol in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. The reaction is conducted under inert atmosphere (e.g., nitrogen) at 60–80°C for 12–24 hours. Purification involves fractional distillation under reduced pressure to isolate the product. Characterization via ¹H/¹³C NMR and FTIR is critical to confirm the substitution pattern and absence of residual chlorides .
Q. How should researchers safely handle this compound to minimize exposure risks?
Methodological Answer: Due to its reactive chloroethoxy groups and potential hydrolysis hazards, strict safety protocols are required:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent moisture-induced degradation.
- Waste disposal: Quench residual silane with ethanol under controlled conditions, and segregate waste for professional hazardous material handling .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identifies proton environments (e.g., methyl groups at δ 0.5–1.0 ppm, chloroethoxy chains at δ 3.5–4.0 ppm) and confirms molecular structure.
- FTIR: Detects Si-O-C linkages (absorption at 1000–1100 cm⁻¹) and absence of Si-Cl bonds (absent ~500 cm⁻¹).
- Mass Spectrometry (MS): Validates molecular weight (MW 297.64 g/mol) via ESI-TOF or GC-MS .
Advanced Research Questions
Q. How does the presence of chloroethoxy groups influence the reactivity of this compound in surface modification reactions?
Methodological Answer: The chloroethoxy groups enhance electrophilicity, making the silane a potent coupling agent for hydroxyl-rich surfaces (e.g., glass, cellulose). In surface functionalization:
- Reactivity: The chloroethoxy moieties undergo hydrolysis to form silanol (Si-OH), which condenses with surface -OH groups.
- Experimental Design: Optimize reaction conditions (humidity, temperature) to balance hydrolysis and condensation rates. Use contact angle measurements and XPS to confirm monolayer formation .
Q. What strategies can be employed to resolve discrepancies in hydrolytic stability data of this compound under varying pH conditions?
Methodological Answer: Hydrolytic stability is pH-dependent due to the susceptibility of Si-O-C bonds:
- Acidic Conditions: Rapid hydrolysis occurs via protonation of oxygen, leading to silanol and 2-chloroethanol.
- Neutral/Basic Conditions: Slower hydrolysis due to decreased electrophilicity.
- Data Analysis: Use kinetic studies (HPLC or ²⁹Si NMR) to quantify degradation products. Apply multivariate analysis (e.g., Central Composite Design) to model pH and temperature effects .
Q. In polymer chemistry, how does this compound compare to other silane coupling agents in terms of cross-linking efficiency?
Methodological Answer: Compared to trimethoxysilanes, this compound offers slower hydrolysis rates, enabling controlled cross-linking in hydrophobic polymers (e.g., PDMS):
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